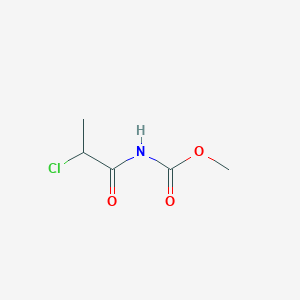

Methyl (2-chloropropanoyl)carbamate

Description

Contextualization within Carbamate (B1207046) Chemistry and Chlorinated Acyl Compounds

From a structural standpoint, methyl (2-chloropropanoyl)carbamate is an N-acyl carbamate. The carbamate functional group is formally an ester of carbamic acid and an alcohol, and an amide of a carboxylic acid and an amine. wikipedia.orgnih.gov This hybrid nature imparts unique chemical properties. nih.gov In this specific molecule, the nitrogen atom of methyl carbamate is acylated with a 2-chloropropanoyl group.

The presence of the 2-chloropropanoyl moiety places this compound within the class of α-haloacyl compounds. These are characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. nih.gov The chlorine atom in this position significantly influences the reactivity of the molecule.

Significance of Carbamate and α-Haloacyl Functionalities in Synthetic Chemistry

Carbamates are a cornerstone in various fields of chemistry. banglajol.inforesearchgate.net They are integral to the production of polyurethanes, and many are utilized as protecting groups for amines in the synthesis of complex molecules like peptides and pharmaceuticals. nih.govbanglajol.infonih.gov The stability of the carbamate group under many reaction conditions, coupled with the availability of numerous methods for their introduction and removal, makes them highly versatile. nih.govorganic-chemistry.org Common methods for carbamate synthesis include reactions of alcohols with isocyanates, or the use of reagents like phosgene (B1210022) and chloroformates, though safer alternatives are continuously being developed. researchgate.netacs.orgacs.org

The α-haloacyl group is a valuable functional handle in organic synthesis. The electron-withdrawing nature of the halogen atom makes the α-proton more acidic and the α-carbon susceptible to nucleophilic attack. youtube.com This allows for a variety of transformations, including substitution reactions where the halogen is displaced by a nucleophile, and elimination reactions. nih.govyoutube.com α-Halo ketones and their derivatives are important precursors for the synthesis of various heterocyclic compounds. nih.govresearchgate.net Acyl chlorides, a related class of highly reactive compounds, are used in over half of all pharmaceutical and agrochemical production globally. ontosight.ai

Historical Overview of Related Compound Classes in Academic Research

The study of carbamates has a rich history. Initially, much of the research focused on their synthesis, often employing hazardous reagents like phosgene. banglajol.inforesearchgate.net Over time, significant efforts have been directed towards developing milder and more environmentally benign synthetic methods. researchgate.net The discovery of their utility as protecting groups for amines revolutionized peptide synthesis and the total synthesis of complex natural products. nih.gov In medicinal chemistry, the carbamate moiety is a key structural feature in numerous approved drugs. nih.govnih.gov

The chemistry of α-haloketones was first explored in the late 19th century. nih.gov Their high reactivity made them attractive building blocks for constructing more complex molecular architectures. nih.gov Research into α-haloacyl compounds has led to the development of important reactions, such as the Favorskii rearrangement. nih.gov The ability to introduce a halogen at the α-position of a carbonyl group has provided chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.govyoutube.com The development of new halogenating agents and catalytic methods for the synthesis of α-halo carbonyl compounds continues to be an active area of research. researchgate.net

Structure

3D Structure

Properties

CAS No. |

24224-08-6 |

|---|---|

Molecular Formula |

C5H8ClNO3 |

Molecular Weight |

165.57 g/mol |

IUPAC Name |

methyl N-(2-chloropropanoyl)carbamate |

InChI |

InChI=1S/C5H8ClNO3/c1-3(6)4(8)7-5(9)10-2/h3H,1-2H3,(H,7,8,9) |

InChI Key |

IARLQUFRBPPLKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(=O)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Chloropropanoyl Carbamate and Analogous Structures

Direct Synthesis Approaches

The most straightforward method for preparing Methyl (2-chloropropanoyl)carbamate involves the direct N-acylation of methyl carbamate (B1207046) with a suitable acylating agent.

Acylation of Methyl Carbamate with 2-Chloropropanoyl Chloride

The reaction between methyl carbamate and 2-chloropropanoyl chloride stands as a principal route for the synthesis of this compound. This reaction hinges on the nucleophilic attack of the nitrogen atom of the carbamate on the electrophilic carbonyl carbon of the acid chloride.

The successful acylation of methyl carbamate with 2-chloropropanoyl chloride typically requires the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. Common bases employed for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270). The reaction is often conducted in an inert solvent, such as toluene (B28343), at elevated temperatures to facilitate the reaction. For instance, a mixture of β-chloropropionyl chloride and methyl carbamate in toluene can be heated, followed by the dropwise addition of triethylamine to bind the generated hydrogen chloride google.com. In some variations, a salt like sodium acetate (B1210297) is used in a solvent such as methylglycol acetate at a higher temperature, around 100°C google.com.

A general procedure involves heating a mixture of the acyl chloride and methyl carbamate, followed by the addition of a base in a suitable solvent. For example, heating β-chloropropionyl chloride and methyl carbamate at 75°C, followed by the addition of triethylamine in acetone, has been reported google.com. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the final product.

| Acylating Agent | Carbamate | Base | Solvent | Temperature | Reference |

| β-chloropropionyl chloride | methyl carbamate | triethylamine | toluene | 70°C | google.com |

| β-chloropropionyl chloride | methyl carbamate | sodium acetate | methylglycol acetate | 100°C | google.com |

| β-chloropropionyl chloride | methyl carbamate | triethylamine | acetone | 40-45°C | google.com |

| β-bromopropionyl chloride | methyl carbamate | triethylamine | methylglycol acetate | 80°C | google.com |

Due to the relatively low nucleophilicity of the nitrogen atom in carbamates, catalytic systems are often employed to enhance the rate and efficiency of N-acylation reactions. Lewis acids have been shown to be effective catalysts for this transformation. Catalysts such as Zinc Chloride (ZnCl₂), Ferric Chloride (FeCl₃), and Molybdenum Pentachloride (MoCl₅) can promote the N-acylation of carbamates with acid anhydrides under solvent-free conditions semanticscholar.org. Specifically, ZnCl₂ is a cost-effective and easy-to-handle option that provides good to excellent yields semanticscholar.org.

| Catalyst | Acylating Agent Type | Conditions | Advantages | Reference |

| ZnCl₂, FeCl₃, MoCl₅ | Acid Anhydrides | Solvent-free | Good yields, milder conditions | semanticscholar.org |

| Wells-Dawson Heteropolyacid | Acid Anhydrides | Solvent-free | High yields, reusable, green catalyst | sciforum.net |

The 2-chloropropanoyl moiety contains a chiral center, meaning that this compound can exist as different stereoisomers. The synthesis of a specific stereoisomer requires the use of an optically active starting material, namely optically active 2-chloropropanoyl chloride.

The synthesis of optically active 2-chloropropanoyl chloride can be achieved from optically active lactic acid. One method involves the reaction of optically active lactic acid with an acylating agent, such as thionyl chloride (SOCl₂), in the presence of a basic catalyst like pyridine or triethylamine at low temperatures (e.g., 0-5°C) patsnap.comgoogle.com. Another approach involves a multi-step process starting from L-ethyl lactate (B86563), which is first converted to D-(+)-2-chloropropionic acid ethyl ester, then hydrolyzed to D-(+)-2-chloropropionic acid, and finally reacted with thionyl chloride to yield D-(+)-2-chloropropanoyl chloride patsnap.com. The configuration of the chiral center is generally retained during the reaction of an alcohol with thionyl chloride in the presence of a base, preventing racemization google.com. By using a stereochemically pure form of 2-chloropropanoyl chloride, the corresponding stereoisomer of this compound can be synthesized.

Alternative Routes involving Methyl 2-Chloropropionate and Carbamate Formation

An alternative pathway to this compound could involve the use of methyl 2-chloropropionate as a starting material. This would necessitate a two-step process: first, the hydrolysis of the ester to 2-chloropropionic acid, followed by its conversion to the target carbamate.

The hydrolysis of methyl 2-chloropropionate can be carried out under basic conditions, for example, using a sodium hydroxide (B78521) solution google.com. The resulting 2-chloropropionic acid can then be coupled with methyl carbamate. However, the direct coupling of a carboxylic acid and a carbamate is challenging and typically requires activating agents. A more plausible route would be the conversion of the 2-chloropropionic acid into a more reactive derivative, such as the corresponding acid chloride, as described in the direct synthesis approach.

Another potential, though less direct, method is transcarbamoylation. This involves the reaction of an alcohol with a carbamate in the presence of a catalyst to exchange the alcohol moiety. While this is a known method for carbamate synthesis, its application starting from methyl 2-chloropropionate to form an N-acyl carbamate is not a standard transformation and would likely require significant methodological development.

Precursor Synthesis and Derivatization Strategies

The efficient synthesis of this compound relies on the availability of its key precursors: 2-chloropropanoyl chloride and methyl carbamate.

The synthesis of 2-chloropropanoyl chloride is commonly achieved through the chlorination of propionyl chloride using chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) . The reaction can be initiated by radical initiators or UV light . Alternatively, it can be synthesized from propionic acid . For the preparation of optically active 2-chloropropanoyl chloride, methods starting from optically active lactic acid are employed, often using thionyl chloride as the chlorinating agent in the presence of a catalyst such as pyridine google.com.

Synthesis of 2-Chloropropanoyl Chloride

2-Chloropropanoyl chloride is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its production primarily involves the chlorination of propionyl chloride or propionic acid.

Chlorination Reactions of Propionyl Chloride

The synthesis of 2-chloropropanoyl chloride is commonly achieved through the chlorination of propionyl chloride. This process can be carried out using various chlorinating agents, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). Industrial methods may involve the chlorination of propionic acid at elevated temperatures with propionic anhydride (B1165640) as an additive. For laboratory-scale syntheses, direct chlorination of propionyl chloride is often preferred. The reaction conditions, including the choice of catalyst and solvent, can influence the outcome of the reaction. For instance, radical initiators like azobisisobutyronitrile (AIBN) or UV light can be used in solvents like dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) at temperatures ranging from 80–120°C.

Table 1: Chlorination of Propionyl Chloride

| Chlorinating Agent | Catalyst/Conditions | Temperature | Solvent | Reference |

|---|---|---|---|---|

| Chlorine (Cl₂) | Radical initiator (e.g., AIBN) or UV light | 80–120°C | Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) | |

| Sulfuryl chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN) or UV light | 80–120°C | Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) | |

| Phosphorus pentachloride (PCl₅) | Not specified | Not specified | Not specified |

Asymmetric Synthesis of Chiral 2-Chloropropanoyl Chloride Enantiomers

The synthesis of enantiomerically pure 2-chloropropanoyl chloride is of significant interest for the production of chiral drugs and other biologically active molecules. thieme-connect.com One approach involves starting from a chiral precursor, such as an optically active lactic acid. For example, L-lactic acid can be reacted with an acylating agent in the presence of a catalyst to produce optically active 2-chloropropanoyl chloride. google.compatsnap.com Another method utilizes L-alanine, which can be converted to (S)-2-chloropropionic acid via diazotization in hydrochloric acid, and subsequently to the acid chloride. wikipedia.org

A patented method describes the synthesis of D-(+)-2-chloropropionyl chloride starting from L-ethyl lactate and thionyl chloride in the presence of a calcium fluoride (B91410) catalyst. patsnap.comgoogle.com The resulting D-(+)-2-chloropropionic acid ethyl ester is then hydrolyzed and subsequently reacted with thionyl chloride to yield the desired product. patsnap.comgoogle.com Photoenzymatic methods are also emerging for the asymmetric synthesis of related α-chloroamides. nih.gov

Table 2: Asymmetric Synthesis of Chiral 2-Chloropropanoyl Chloride

| Starting Material | Reagents | Key Steps | Product | Reference |

|---|---|---|---|---|

| Optically active lactic acid | Acylating agent, catalyst | Chlorination | Optically active 2-chloropropanoyl chloride | google.compatsnap.com |

| L-Alanine | Nitrous acid, Hydrochloric acid, Thionyl chloride | Diazotization, Chlorination | (S)-2-chloropropanoyl chloride | wikipedia.org |

| L-Ethyl lactate | Thionyl chloride, Calcium fluoride, Sodium hydroxide | Chlorination, Hydrolysis, Acylation | D-(+)-2-chloropropanoyl chloride | patsnap.comgoogle.com |

Mechanistic Aspects of 2-Chloropropanoyl Chloride Formation

The formation of 2-chloropropanoyl chloride from propionyl chloride typically proceeds through a free radical or an electrophilic substitution mechanism, depending on the reaction conditions. When radical initiators or UV light are used, a free radical chain reaction is likely involved.

In the context of its reactivity, 2-chloropropionyl chloride is a reactive acyl chloride. It readily participates in nucleophilic substitution reactions with various nucleophiles to form esters, amides, and other derivatives. guidechem.com On certain metal surfaces, such as copper, it can undergo dechlorination to form a reactive intermediate, methylketene. researchgate.net This intermediate can then dimerize to form 2,4-dimethylcyclobutane-1,3-dione. researchgate.net Density functional theory (DFT) calculations suggest that the dimerization primarily occurs through the coupling of two C=C bonds. researchgate.net

Synthesis of Methyl Carbamate and Related Carbamates

Methyl carbamate is a crucial component in the synthesis of this compound. It can be synthesized through various pathways, including amination (carboxylation) and rearrangement reactions.

Amination (Carboxylation) Pathways

Carbamates can be synthesized through the coupling of amines, carbon dioxide, and halides. organic-chemistry.org This three-component reaction can be facilitated by reagents like cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) under mild conditions. organic-chemistry.org Another approach involves the direct conversion of low-concentration carbon dioxide into carbamates using Si(OMe)₄ as a regenerable reagent and DBU as a CO₂ capture agent and catalyst. organic-chemistry.org The reaction of primary aliphatic amines with dimethyl carbonate in the presence of supercritical CO₂ has also been investigated for the synthesis of methyl carbamates. core.ac.uk The pressure of CO₂ was found to significantly influence the reaction's conversion and selectivity. core.ac.uk

Table 3: Amination (Carboxylation) Pathways for Carbamate Synthesis

| Reactants | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Amines, Carbon dioxide, Halides | Cesium carbonate, TBAI | Mild conditions, short reaction times | organic-chemistry.org |

| Amines, Low-concentration CO₂ | Si(OMe)₄, DBU | Utilizes low-concentration CO₂, no metal catalysts | organic-chemistry.org |

| Primary aliphatic amines, Dimethyl carbonate | Supercritical CO₂ | Pressure-dependent conversion and selectivity | core.ac.uk |

| Primary aliphatic amines, Dimethyl carbonate | Lead compounds (e.g., Pb(NO₃)₂) | Efficient conversion at elevated temperatures | capes.gov.br |

Rearrangement Reactions (e.g., Curtius, Hofmann)

The Curtius and Hofmann rearrangements are classical and versatile methods for converting carboxylic acid derivatives and amides, respectively, into amines, carbamates, or ureas. nih.govwikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate. wikipedia.orgnih.gov This reaction is known for its tolerance of a wide variety of functional groups and proceeds with full retention of configuration. wikipedia.orgnih.gov Acyl azides are typically prepared from carboxylic acid derivatives. nih.gov A one-pot procedure for the Curtius rearrangement involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide to form an acyl azide intermediate, which then rearranges and is trapped by an alcohol. organic-chemistry.org

The Hofmann rearrangement converts primary carboxamides into amines or carbamates with one less carbon atom. nih.gov The reaction typically involves treating the amide with a reagent like sodium hypochlorite (B82951) or N-bromoacetamide in the presence of a base. nih.govorganic-chemistry.org The intermediate isocyanate is then trapped by an alcohol to yield the carbamate. nih.gov Modified Hofmann rearrangement procedures have been developed using reagents like (tosylimino)phenyl-λ³-iodane (PhINTs) or a combination of KF/Al₂O₃ and NaOCl, offering mild reaction conditions and high yields for the synthesis of methyl carbamates. nih.govresearchgate.netacs.org

Table 4: Rearrangement Reactions for Carbamate Synthesis

| Rearrangement | Starting Material | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Curtius | Carboxylic acid/Acyl azide | Sodium azide, Alcohol | Isocyanate | Carbamate | organic-chemistry.orgwikipedia.orgnih.gov |

| Hofmann | Primary carboxamide | N-bromoacetamide/Base, Alcohol or NaOCl/KF/Al₂O₃, Alcohol | Isocyanate | Carbamate | nih.govorganic-chemistry.orgresearchgate.net |

Metal-Catalyzed Carbamate Formation (e.g., using CO2)

The use of carbon dioxide (CO2) as a C1 source for carbamate synthesis is an attractive, green alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). This transformation can be efficiently facilitated by a variety of metal catalysts.

Zinc chloride has been demonstrated as an effective catalyst for the direct synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov This method is chemoselective and tolerates a range of functional groups, including nitro, keto, aldehyde, and others. nih.gov The catalytic role of zinc chloride involves activating the carbamoyl chloride, which then readily reacts with the alcohol. nih.gov A plausible mechanism for this zinc chloride-catalyzed carbamate synthesis has been proposed. nih.gov

Palladium(II) chloride is another effective catalyst, enabling the synthesis of carbamates from organic azides, carbon monoxide (CO), and alcohols under mild and neutral conditions. rsc.org This method proceeds via the in-situ generation of an isocyanate intermediate. rsc.org

Alkali metal salts, such as potassium carbonate (K2CO3), have also been employed as catalysts for the direct synthesis of carbamates from amines, silicate (B1173343) esters, and CO2. nih.gov This approach is particularly noteworthy for its ability to activate aromatic amines. nih.gov

The table below summarizes various metal-catalyzed systems for carbamate synthesis.

Table 1: Examples of Metal-Catalyzed Carbamate Synthesis

| Catalyst | Reactants | Key Features |

|---|---|---|

| Zinc Chloride (ZnCl₂) | Carbamoyl chlorides, Alcohols | Chemoselective; Tolerates various functional groups. nih.gov |

| Palladium(II) Chloride (PdCl₂) | Organic azides, CO, Alcohols | Mild and neutral conditions; In-situ isocyanate generation. rsc.org |

| Potassium Carbonate (K₂CO₃) | Amines, Silicate esters, CO₂ | Effective for aromatic amine activation. nih.gov |

Exchange Processes Involving Carbamates and Carbonates

Exchange processes, or transfunctionalization, represent a versatile route to carbamates by reacting existing carbamates or carbonates with alcohols or amines.

The synthesis of carbamates from substituted ureas and organic carbonates can be achieved using di-n-butyltin oxide (DBTO) as a catalyst. google.com This process, known as transfunctionalization, has been investigated for the synthesis of methyl methyl carbamate from dimethyl urea (B33335) and dimethyl carbonate. google.com

Another approach involves the ring-opening of cyclic carbonates with unprotected α-amino acids in water to yield highly functionalized carbamates. google.com This method is notable for its green solvent and the ability to produce functionally dense molecules. google.com

The table below provides examples of exchange processes for carbamate synthesis.

Table 2: Exchange Processes for Carbamate Synthesis

| Reactants | Catalyst/Conditions | Product |

|---|---|---|

| Substituted Ureas, Organic Carbonates | Di-n-butyltin oxide (DBTO) | Carbamates |

| Cyclic Carbonates, Unprotected α-Amino Acids | Water | Functionalized Carbamates |

Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and scalable methods for carbamate synthesis.

Continuous-Flow Synthesis Approaches for Carbamate Derivatives

Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Several continuous-flow methodologies have been developed for carbamate synthesis.

One such approach involves the continuous synthesis of carbamates from CO2 and amines without the need for a catalyst or additive. nih.gov This method utilizes amines and alkyl halides in the presence of DBU and CO2 to form urethanes, offering a faster and safer alternative to traditional methods. nih.gov

Multi-step continuous-flow systems have also been reported for the synthesis of amines, carbamates, and amides. phasetransfercatalysis.com These integrated processes can involve steps like the Curtius rearrangement of acyl azides to form isocyanates, which are then trapped by nucleophiles to yield the desired products with high efficiency. phasetransfercatalysis.com

The following table summarizes key aspects of continuous-flow synthesis of carbamates.

Table 3: Continuous-Flow Synthesis of Carbamates

| Methodology | Key Features |

|---|---|

| Catalyst-free synthesis from CO₂, amines, and alkyl halides | Faster and safer alternative; Good to excellent yields. nih.gov |

| Multi-step synthesis via Curtius rearrangement | Integrated process for amines, carbamates, and amides; High yields. phasetransfercatalysis.com |

Phase-Transfer Catalysis in Acylation Reactions

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. wikipedia.orgyoutube.comyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. wikipedia.orgyoutube.com This methodology is particularly useful for reactions involving ionic species, which are often soluble in water but not in organic solvents where the other reactant is dissolved. wikipedia.org

In the context of synthesizing N-acyl carbamates like this compound, PTC could be employed in the acylation step. For instance, a carbamate salt, which may be more soluble in an aqueous phase, can be transferred to an organic phase containing the acyl chloride by the PTC. This would enable the acylation reaction to proceed efficiently.

Switchable Synthesis Methodologies for Carbamate Rings

Switchable synthesis provides a novel strategy for controlling the chemoselectivity of a reaction to produce different products from the same starting materials by simply changing the reaction conditions. This approach has been applied to the synthesis of cyclic carbamates.

A base-promoted switchable synthesis of five- and six-membered cyclic carbamates using atmospheric pressure CO2 as the C1 source has been developed. google.com In this methodology, the chemoselectivity towards either the five- or six-membered ring is controlled by the choice of base and solvent. google.com This method allows for the effective synthesis of valuable cyclic carbamates under mild conditions. google.com

Chemical Reactivity and Transformation Studies of Methyl 2 Chloropropanoyl Carbamate

Nucleophilic Substitution Reactions at the Chlorinated Propionyl Moiety

The carbon atom attached to the chlorine in the 2-chloropropanoyl moiety of methyl (2-chloropropanoyl)carbamate is electrophilic and susceptible to attack by various nucleophiles. This results in the displacement of the chloride ion, a good leaving group, through a nucleophilic substitution reaction. The nature of the nucleophile plays a crucial role in determining the structure of the final product.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

In the presence of oxygen-centered nucleophiles such as alcohols and phenols, this compound is expected to undergo a substitution reaction to form the corresponding ether derivatives. For instance, the reaction with a simple alcohol like methanol, typically in the presence of a base to generate the more nucleophilic alkoxide, would yield methyl (2-methoxypropanoyl)carbamate. Similarly, reaction with a phenol (B47542) under basic conditions would lead to the formation of a phenoxy-substituted product.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product |

| Methanol | Sodium Methoxide | Methyl (2-methoxypropanoyl)carbamate |

| Phenol | Sodium Phenoxide | Methyl (2-phenoxypropanoyl)carbamate |

Note: The data in this table is predictive and based on the general reactivity of α-chloro carbonyl compounds, as direct experimental data for this compound was not found in the searched literature.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides)

Nitrogen-centered nucleophiles, such as primary and secondary amines, are expected to react readily with this compound to afford the corresponding amino-substituted derivatives. The reaction with ammonia (B1221849) would yield methyl (2-aminopropanoyl)carbamate, while primary and secondary amines would give the corresponding N-alkyl or N,N-dialkyl substituted products. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

The resulting products, which contain both an amide and a carbamate (B1207046) functionality, are versatile intermediates for further synthetic transformations.

Table 2: Representative Nucleophilic Substitution Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product |

| Ammonia | Base (e.g., Triethylamine) | Methyl (2-aminopropanoyl)carbamate |

| Aniline | Base (e.g., Triethylamine) | Methyl (2-anilinopropanoyl)carbamate |

Note: The data in this table is predictive and based on the general reactivity of α-chloro carbonyl compounds, as direct experimental data for this compound was not found in the searched literature.

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols)

Thiols are potent nucleophiles and are expected to react efficiently with this compound to form thioether derivatives. The reaction is typically performed in the presence of a base to convert the thiol to the more nucleophilic thiolate anion. For example, the reaction with thiophenol in the presence of a base like sodium hydroxide (B78521) would yield methyl (2-(phenylthio)propanoyl)carbamate.

The reaction of methyl 2-arylethylcarbamates with thionyl chloride has been shown to induce a sulfur-mediated ring closure, highlighting the reactivity of carbamate derivatives with sulfur-containing reagents. epa.gov

Table 3: Representative Nucleophilic Substitution Reactions with Sulfur-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Expected Product |

| Thiophenol | Base (e.g., Sodium Hydroxide) | Methyl (2-(phenylthio)propanoyl)carbamate |

Note: The data in this table is predictive and based on the general reactivity of α-chloro carbonyl compounds, as direct experimental data for this compound was not found in the searched literature.

Intramolecular Cyclization Pathways leading to Heterocyclic Systems

The structure of this compound, containing a nucleophilic carbamate nitrogen and an electrophilic carbon bearing a chlorine atom, is well-suited for intramolecular cyclization reactions. Under basic conditions, the deprotonated carbamate nitrogen can act as an internal nucleophile, attacking the chlorinated carbon to form a five-membered heterocyclic ring. This type of reaction would lead to the formation of a derivative of oxazolidin-2,4-dione.

Specifically, treatment with a base would be expected to yield 5-methyl-1,3-oxazolidine-2,4-dione. This type of cyclization is a common strategy for the synthesis of various heterocyclic compounds. For instance, the reaction of methyl 2-arylethylcarbamates with thionyl chloride leads to the formation of benzothiazine and benzo[b]thiophene ring systems through a cyclization process. epa.gov

Reactions Involving the Carbamate Functionality

The carbamate group in this compound can also undergo various transformations, most notably hydrolysis and transamidation reactions.

Hydrolysis and Transamidation Reactions

Under acidic or basic conditions, the carbamate ester can be hydrolyzed. Acid-catalyzed hydrolysis would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to eventually yield 2-chloropropanoic acid, methanol, and ammonia (after decarboxylation of the intermediate carbamic acid). Basic hydrolysis would involve the direct attack of a hydroxide ion on the carbamoyl (B1232498) carbonyl, leading to the same products.

Transamidation, the reaction of the carbamate with an amine, can also occur, particularly under forcing conditions. This would result in the displacement of the methoxy (B1213986) group from the carbamate to form a urea (B33335) derivative. For example, reaction with a primary amine (R-NH2) could potentially yield an N-(2-chloropropanoyl)-N'-R-urea. The synthesis of carbamates and their subsequent reactions, including transamidation, are fundamental processes in organic chemistry. organic-chemistry.orgorganic-chemistry.org

N-Acylation and Alkylation at the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound is generally considered to be less nucleophilic than that of a typical amine due to the electron-withdrawing effect of the adjacent carbonyl groups. However, under appropriate conditions, it can undergo N-acylation and N-alkylation reactions.

N-Acylation:

The N-acylation of carbamates typically requires the activation of the nitrogen atom or the use of a highly reactive acylating agent. rsc.orgmasterorganicchemistry.com For a compound like this compound, which is already an N-acyl carbamate, further acylation at the nitrogen would lead to the formation of a diacylated amine derivative. Such reactions are often challenging due to the reduced nucleophilicity of the N-acyl carbamate nitrogen.

Commonly, N-acylation of carbamates is achieved using acid anhydrides or acid chlorides in the presence of a catalyst. rsc.orgmasterorganicchemistry.com Lewis acids such as zinc chloride (ZnCl2) have been shown to effectively promote the N-acylation of various carbamates with carboxylic acid anhydrides under solvent-free conditions. masterorganicchemistry.com Another approach involves the use of heteropolyacids as green and reusable catalysts for the N-acylation of carbamates with carboxylic acid anhydrides. sciforum.net

Table 1: Representative Conditions for N-Acylation of Carbamates

| Carbamate Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzyl carbamate | Acetic anhydride (B1165640) | ZnCl2 (cat.), solvent-free, rt | N-Acetylbenzyl carbamate | 92 | masterorganicchemistry.com |

| Benzyl carbamate | Acetic anhydride | Wells-Dawson heteropolyacid, solvent-free, rt | N-Acetylbenzyl carbamate | 96 | rsc.org |

| Ethyl carbamate | Propionic anhydride | ZnCl2 (cat.), solvent-free, rt | N-Propionylethyl carbamate | 88 | masterorganicchemistry.com |

N-Alkylation:

The N-alkylation of carbamates provides a route to N-substituted derivatives. Mild and selective N-alkylation of carbamates can be achieved using alkyl halides in the presence of a base such as cesium carbonate (Cs2CO3) with a phase-transfer catalyst like tetra-butylammonium iodide (TBAI). epa.govacs.org This method has been shown to be efficient for both aliphatic and aromatic N-alkyl carbamates. epa.gov

Another atom-economical approach involves the use of alcohols as alkylating agents catalyzed by a Cp*Ir complex. researchgate.net This method proceeds under solvent-free conditions and produces water as the only byproduct. Reductive N-alkylation using aldehydes as the alkylating agent in the presence of a reducing system like trifluoroacetic acid/triethylsilane is also a viable one-pot method for the selective mono-N-alkylation of primary carbamates. epa.gov

For this compound, these methods could potentially be employed for the introduction of an alkyl group at the carbamate nitrogen. The presence of the reactive 2-chloropropanoyl group would necessitate careful selection of reaction conditions to avoid competing side reactions at the α-chloro position.

Table 2: Representative Conditions for N-Alkylation of Carbamates

| Carbamate Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Methyl carbamate | Benzyl bromide | Cs2CO3, TBAI, DMF | Methyl N-benzylcarbamate | 95 | epa.gov |

| n-Butyl carbamate | Benzyl alcohol | [Cp*IrCl2]2, NaOAc, 130 °C | n-Butyl N-benzylcarbamate | 94 | researchgate.net |

| Ethyl carbamate | Benzaldehyde | TFA, Et3SiH, CH2Cl2 | Ethyl N-benzylcarbamate | 85 | epa.gov |

Decarboxylation and Related Degradation Pathways

Decarboxylation is a chemical reaction that involves the removal of a carboxyl group, releasing carbon dioxide (CO2). masterorganicchemistry.com While simple carbamic acids are known to be unstable and readily decarboxylate, N-acyl carbamates like this compound are generally more stable. However, under certain conditions, they can undergo decarboxylation or other degradation pathways.

The mechanism of decarboxylation of N-arylcarbamates has been studied, and it is suggested to proceed through a zwitterionic carbamic acid intermediate. nih.govacs.orgacs.org The stability of this intermediate and the rate of decarboxylation are influenced by the nature of the substituents on the nitrogen atom.

In the context of synthetic transformations, decarboxylation can be a desired step. For instance, carbamates formed from the Curtius rearrangement of acyl azides in the presence of water will spontaneously decarboxylate to yield amines. masterorganicchemistry.com

For this compound, decarboxylation would lead to the formation of 2-chloropropanamide. This transformation would likely require harsh conditions, such as strong acid or base and elevated temperatures, to first hydrolyze the methyl ester to the corresponding carbamic acid, which would then decarboxylate. The presence of the electron-withdrawing 2-chloropropanoyl group might influence the stability of the carbamic acid intermediate and thus the ease of decarboxylation.

Another potential degradation pathway for this compound could involve the hydrolysis of the acyl-nitrogen bond, leading to the formation of methyl carbamate and 2-chloropropanoic acid. The relative rates of ester hydrolysis versus amide hydrolysis would depend on the specific reaction conditions.

Stereoselective Transformations

The presence of a chiral center at the C2 position of the propanoyl group in this compound opens up possibilities for stereoselective transformations.

Diastereoselective Reactions of Chiral this compound

When a chiral molecule undergoes a reaction that creates a new stereocenter, the two possible diastereomers may be formed in unequal amounts. This phenomenon is known as diastereoselectivity. In the case of chiral this compound, reactions involving the chiral center or reactions at a prochiral center elsewhere in the molecule could proceed with diastereoselectivity.

For example, nucleophilic substitution at the α-chloro position could proceed with a degree of stereocontrol, depending on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and solvent. If the reaction proceeds via an SN2 mechanism, inversion of configuration at the chiral center would be expected.

Furthermore, if the carbamate nitrogen were to be functionalized with a chiral auxiliary, this could influence the stereochemical outcome of reactions at the α-position of the propanoyl group. Diastereoselective reactions of chiral amides and carbamates are well-documented in the literature, often involving the use of chiral auxiliaries to direct the approach of a reagent to a specific face of the molecule. nih.govrsc.org

Enantioselective Transformations Guided by Chiral Auxiliaries or Catalysts

Enantioselective transformations aim to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. This can be achieved through the use of chiral auxiliaries, chiral reagents, or chiral catalysts.

In the context of this compound, if one were to start with a racemic mixture of the compound, a kinetic resolution could potentially be achieved using a chiral reagent or catalyst that reacts preferentially with one enantiomer.

Alternatively, if a prochiral analogue of this compound were to be synthesized, an enantioselective reaction could be employed to introduce the chlorine atom stereoselectively. For instance, enantioselective α-halogenation of carbonyl compounds is a known transformation that can be catalyzed by chiral organocatalysts or metal complexes.

The use of chiral catalysts in reactions of carbamates has been explored for various transformations. researchgate.netyoutube.comyoutube.com For example, chiral catalysts can be used to control the stereochemistry of additions to the carbonyl group or reactions at the α-position. While specific examples for this compound are not available, the general principles of asymmetric catalysis suggest that enantioselective transformations involving this molecule are feasible.

Table 3: Examples of Stereoselective Reactions on Related Systems

| Substrate Type | Reaction Type | Chiral Influence | Outcome | Reference |

| Chiral α-halo ester | Nucleophilic substitution | Substrate control | Diastereoselective substitution | nih.gov |

| Prochiral ketone | Reduction | Chiral CBS catalyst | Enantioselective alcohol formation | youtube.com |

| Carbamate derivative | Mannich reaction | Chiral organocatalyst | Enantio- and diastereoselective addition | nih.gov |

Spectroscopic and Structural Elucidation of Methyl 2 Chloropropanoyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental NMR data for Methyl (2-chloropropanoyl)carbamate has been reported. Hypothetically, a ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the methine proton adjacent to the chlorine atom, and the methyl group protons of the propanoyl moiety. The chemical shifts and coupling constants of these signals would be crucial for confirming the connectivity of the atoms within the molecule. Similarly, a ¹³C NMR spectrum would provide key information on the carbon skeleton, including the carbonyl carbons of the ester and carbamate (B1207046) groups.

Infrared (IR) Spectroscopy for Functional Group Characterization

Specific IR absorption data for this compound is not available. Based on the functional groups present in its structure, the IR spectrum would be anticipated to exhibit characteristic absorption bands. These would include stretching vibrations for the N-H bond of the carbamate, two distinct C=O (carbonyl) stretches for the ester and the acyl carbamate groups, and C-O and C-Cl bond vibrations. The precise wavenumbers of these bands would offer direct evidence for the presence of these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There is no published mass spectrum for this compound. Mass spectrometry would be a critical tool for determining the compound's molecular weight and confirming its elemental composition through high-resolution measurements. The fragmentation pattern observed in the mass spectrum would also yield valuable structural information, likely showing characteristic losses of the chlorine atom, the methoxy (B1213986) group, and other fragments resulting from the cleavage of the carbamate and propanoyl structures.

Elemental Analysis for Stoichiometric Composition

No elemental analysis data for this compound has been documented. This technique would be used to determine the percentage composition of carbon, hydrogen, nitrogen, oxygen, and chlorine in a purified sample. The experimental values would be compared against the theoretical composition calculated from its chemical formula (C₅H₈ClNO₃) to verify the compound's stoichiometric purity.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

There are no reports on the crystal structure of this compound. Should the compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional arrangement of atoms in the solid state. This powerful technique would unambiguously determine bond lengths, bond angles, and the absolute configuration of the chiral center at the second position of the propanoyl group, which can exist as either the (R) or (S) enantiomer.

The absence of this fundamental characterization data in the scientific literature prevents a detailed discussion of the spectroscopic and structural properties of this compound. Further research and publication of these findings are necessary to fill this knowledge gap.

Theoretical and Computational Investigations of Methyl 2 Chloropropanoyl Carbamate

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms. For Methyl (2-chloropropanoyl)carbamate, DFT calculations can elucidate the pathways of its formation and subsequent reactions.

A primary focus of DFT studies would be the synthesis of this compound, likely from the reaction of methyl carbamate (B1207046) with 2-chloropropanoyl chloride. DFT calculations can map out the potential energy surface of this reaction, identifying the transition states and intermediates. This allows for the determination of activation energies, providing a quantitative measure of the reaction's feasibility and rate.

Furthermore, DFT can be employed to investigate the mechanisms of subsequent reactions where this compound acts as a reactant. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, DFT can model the approach of the nucleophile and the departure of the leaving group. The calculations would reveal whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The stereoselectivity of such reactions can also be explored by calculating the energies of the different stereoisomeric transition states. rsc.orgnih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of Methyl Carbamate with 2-chloropropanoyl chloride

| Species | Relative Energy (kcal/mol) |

| Reactants (Methyl carbamate + 2-chloropropanoyl chloride) | 0.0 |

| Transition State 1 (Formation of tetrahedral intermediate) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (Elimination of HCl) | +10.5 |

| Products (this compound + HCl) | -12.3 |

Note: This table is illustrative and presents hypothetical data to demonstrate the output of DFT calculations.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational methods, such as molecular mechanics or DFT, can be used to systematically explore the potential energy surface of the molecule. nih.gov By rotating the key dihedral angles—specifically around the C-C, C-N, and C-O bonds—a comprehensive map of the conformational space can be generated. The results would highlight the most stable, low-energy conformations, which are likely to be the most populated at equilibrium. nih.gov

The analysis would likely reveal the preferred orientations of the chloropropyl group relative to the carbamate moiety. Intramolecular interactions, such as hydrogen bonds or steric hindrance, would play a crucial role in determining the stability of different conformers. nih.gov Understanding the dominant conformations is essential for interpreting experimental data, such as NMR spectra, and for predicting how the molecule will interact with other species. nih.gov

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cl-C-C=O) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 |

| Syn-clinal (gauche) | 60° | +1.8 |

| Anti-clinal | 120° | +3.5 |

| Syn-periplanar | 0° | +5.2 |

Note: This table is illustrative and presents hypothetical data based on typical conformational analyses.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a deep understanding of the electronic structure of this compound, which is fundamental to its reactivity. Methods such as Hartree-Fock and DFT can be used to calculate a variety of electronic properties.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen atom are expected to be electron-rich (nucleophilic), while the carbon atom of the carbonyl group and the carbon atom bonded to the chlorine are likely to be electron-deficient (electrophilic).

Frontier Molecular Orbital (FMO) theory is another powerful tool derived from quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reveals its capacity to accept electrons. For this compound, the HOMO is likely to be localized on the carbamate group, while the LUMO would be centered on the chloropropanoyl moiety. The HOMO-LUMO energy gap is a good indicator of the molecule's kinetic stability.

Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. ijcce.ac.irresearchgate.net

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 3.5 D |

| Electrophilicity Index (ω) | 1.9 eV |

Note: This table is illustrative and presents hypothetical data from quantum chemical calculations.

Molecular Dynamics Simulations (if applicable to reaction pathways or interactions)

While often used for larger systems, molecular dynamics (MD) simulations can provide valuable insights into the behavior of this compound, particularly in a solvent or when interacting with other molecules. aidic.it

MD simulations model the movement of atoms over time, governed by a force field that describes the inter- and intramolecular forces. aidic.it By simulating this compound in a solvent like water or an organic solvent, one can study how the solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences of the molecule.

In the context of reaction pathways, MD simulations can be used to explore the initial stages of a reaction, such as the approach of a reactant to the substrate. For example, in a reaction with a nucleophile, MD could simulate the diffusion of the nucleophile towards the electrophilic centers of this compound, providing insights into the steric and electronic factors that guide the reaction. While not typically used to model the bond-breaking and bond-forming events of a reaction (which is the domain of quantum mechanics), MD is invaluable for understanding the environmental effects on the reaction. aidic.it

Synthetic Utility and Applications in Organic Synthesis

Role as a Versatile Acylating Agent in Organic Transformations

The structure of Methyl (2-chloropropanoyl)carbamate, specifically the N-acyl carbamate (B1207046) linkage, renders it an effective acylating agent. This functional group can be considered an activated amide or a mixed imide, where the carbamate acts as a good leaving group, facilitating the transfer of the 2-chloropropanoyl group to a variety of nucleophiles. This reactivity is analogous to that of acid anhydrides or other N-acyl derivatives used in synthesis.

The acylation process involves the nucleophilic attack on the carbonyl carbon of the propanoyl group. This versatility allows for the introduction of the 2-chloropropanoyl moiety into a wide range of substrates, a key step in the synthesis of pharmaceuticals and agrochemicals. The reaction is generally efficient and can be performed under relatively mild conditions.

Table 1: Potential Acylation Reactions

| Nucleophile | Product Class | Significance |

|---|---|---|

| Alcohols (R'-OH) | 2-Chloroalkanoates | Key intermediates in fine chemical synthesis. |

| Amines (R'-NH₂) | 2-Chloroalkanamides | Precursors to biologically active compounds and polymers. |

Precursor for Advanced Organic Intermediates

The bifunctional nature of this compound makes it a valuable precursor for a range of advanced organic intermediates. The presence of both an acylating center and an α-chloro group allows for sequential or tandem reactions to build molecular complexity.

One significant application is in the synthesis of heterocyclic compounds. The chlorine atom can be displaced by a nucleophile, which can be either an external reagent or an internal part of the substrate molecule. For example, reaction with an amine can be followed by an intramolecular cyclization to form nitrogen-containing heterocycles. The chemical reactivity of related N-aryl 2-chloroacetamides, which undergo facile chlorine displacement by nucleophiles to furnish miscellaneous heterocyclic systems, supports this potential. researchgate.net Such heterocyclic scaffolds are central to many areas of medicinal chemistry.

Table 2: Transformations into Advanced Intermediates

| Reagent/Condition | Intermediate Type | Synthetic Value |

|---|---|---|

| Amines/Base | N-substituted amides | Building blocks for peptides and pharmaceuticals. |

| Intramolecular cyclization | Oxazolidinones, Lactams | Core structures in many biologically active molecules. |

Building Block for Complex Molecular Architectures

Beyond being a simple precursor, this compound can be viewed as a bifunctional building block. This concept is pivotal in modern synthetic strategies, where small, functionalized molecules are assembled into larger, more complex structures. The use of α-haloaldehydes and α-halo ketones as versatile building blocks in natural product synthesis is a well-established paradigm. acs.orgrsc.org

By analogy, this compound can introduce a specific and valuable structural motif—a methyl-carbamate-protected α-amino acid derivative (after substitution of the chlorine with a nitrogen nucleophile and subsequent transformations)—into a larger molecular framework. Its defined stereochemistry (if used in an enantiomerically pure form) and predictable reactivity make it a reliable component for convergent synthetic routes, allowing for the efficient construction of complex target molecules.

Table 3: Incorporation as a Molecular Building Block

| Reaction Type | Resulting Structure | Application Area |

|---|---|---|

| Grignard or organolithium addition | Tertiary alcohols | Synthesis of chiral alcohols and complex natural products. |

| Multi-component reactions | Highly functionalized acyclic structures | Rapid generation of molecular diversity for library synthesis. |

Application in Polymer Chemistry (e.g., as an initiator for specific polymerization types)

A significant potential application of this compound lies in polymer chemistry, specifically as an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). The key structural feature for this application is the α-chloro group. Alkyl halides, particularly those with an adjacent activating group like a carbonyl or phenyl ring, are classic initiators for ATRP.

The mechanism would involve the reversible activation of the carbon-chlorine bond by a transition metal catalyst (typically copper-based) to generate a radical. This radical then adds to a monomer (e.g., styrene, acrylates, or methacrylates) to initiate the polymer chain growth. The process is controlled because the growing polymer chain is capped with a halogen atom, allowing for reversible deactivation and reactivation, which minimizes termination reactions and leads to polymers with well-defined molecular weights and low dispersity.

While the efficiency of α-halo amide initiators in ATRP can be influenced by factors such as the high bond dissociation energy of the halide, these issues can often be mitigated through the careful selection of reaction conditions, such as the solvent system. kent.ac.uk The structural similarity of this compound to known α-halo amide and ester initiators strongly suggests its suitability for this role. kent.ac.ukresearchgate.net

Table 4: Profile as a Potential ATRP Initiator

| Feature | Description | Implication for Polymerization |

|---|---|---|

| Initiating Group | 2-chloropropanoyl | The C-Cl bond is activated by the adjacent carbonyl group, facilitating radical formation. |

| Polymer End-Group | Methyl carbamate fragment | The initiator fragment becomes the α-end group of the polymer chain, allowing for the synthesis of functional polymers. |

| Control Mechanism | Atom Transfer Radical Polymerization (ATRP) | Enables the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution (low Đ), and complex architectures (e.g., block copolymers). |

| Applicable Monomers | Styrenes, (meth)acrylates, acrylonitrile | Versatile for a wide range of common vinyl monomers. |

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

The primary research gap is the absence of documented synthesis and characterization of Methyl (2-chloropropanoyl)carbamate. This presents a significant opportunity for foundational research to establish reliable synthetic routes and to fully characterize the compound's spectroscopic and physical properties. A key challenge will be to control the reactivity of the two electrophilic centers during synthesis and subsequent reactions.

Key Research Opportunities:

Synthesis and Characterization: Development of a robust and scalable synthesis for this compound and its comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and physical characterization.

Reactivity Studies: A systematic investigation of its reactivity with a diverse range of nucleophiles to map out its reaction pathways and to understand the chemoselectivity of its two electrophilic sites.

Computational Modeling: Theoretical studies to predict its conformational preferences, electronic properties, and to model reaction mechanisms, which would complement experimental findings.

Potential for Developing Novel Synthetic Methodologies

The synthesis of this compound would likely involve the N-acylation of methyl carbamate (B1207046) with 2-chloropropanoyl chloride or a related activated derivative of 2-chloropropanoic acid. The development of novel synthetic methodologies could focus on catalytic and environmentally benign approaches.

N-acyl carbamates are important synthetic building blocks. semanticscholar.org The established methods to obtain N-acyl compounds often require the activation of the NH group of the carbamate due to the less basic nature of the nitrogen atom compared to amines. semanticscholar.org This is typically achieved by reacting carbamates with acid chlorides or anhydrides under basic conditions. semanticscholar.org

Potential Synthetic Approaches:

| Catalyst/Reagent | Acylating Agent | Conditions | Potential Advantages |

| Lewis Acids (e.g., ZnCl₂) | 2-chloropropanoyl anhydride (B1165640) | Solvent-free | Catalytic, potentially high yielding. researchgate.net |

| Heteropolyacids | 2-chloropropanoyl anhydride | Solvent-free, room temp. | Green, reusable catalyst, mild conditions. sciforum.net |

| Basic conditions (e.g., Pyridine (B92270), Triethylamine) | 2-chloropropanoyl chloride | Anhydrous organic solvent | Traditional and well-understood method. semanticscholar.org |

Further research could explore enzymatic or biocatalytic methods for the synthesis, which would offer high selectivity and mild reaction conditions.

Exploration of New Reactivity Profiles and Catalytic Transformations

The bifunctional nature of this compound, possessing two distinct electrophilic sites (the carbamate carbonyl and the α-chloro-substituted carbon), makes it a promising substrate for exploring new reactivity profiles. The interplay between these two sites could lead to interesting and synthetically useful transformations.

Potential Areas of Exploration:

Nucleophilic Substitution: Investigating the regioselectivity of nucleophilic attack. Hard nucleophiles are expected to favor the carbamate carbonyl, while softer nucleophiles might preferentially attack the α-carbon, displacing the chloride.

Intramolecular Cyclizations: The design of substrates where a tethered nucleophile could lead to the formation of novel heterocyclic compounds through intramolecular cyclization.

Catalytic Asymmetric Transformations: The α-chloro ketone moiety is a precursor to a chiral center. Catalytic asymmetric reduction of the ketone or asymmetric substitution of the chloride could provide access to enantiomerically enriched building blocks.

Cross-Coupling Reactions: The C-Cl bond could potentially participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the α-position.

Integration with Green Chemistry Principles in Synthesis

Future research on this compound and related compounds should prioritize the integration of green chemistry principles. This includes the development of synthetic methods that are more environmentally friendly and sustainable.

Green Chemistry Considerations:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Catalysis | Utilizing catalytic amounts of Lewis acids or reusable solid acid catalysts like heteropolyacids to minimize waste. researchgate.netsciforum.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Safer Solvents and Reagents | Exploring the use of greener solvents or solvent-free reaction conditions. researchgate.netsciforum.net Employing less hazardous acylating agents than acyl chlorides where possible. |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure, potentially utilizing microwave or ultrasonic irradiation to reduce energy consumption. |

| Renewable Feedstocks | Investigating the possibility of deriving the starting materials, such as methyl carbamate and 2-chloropropanoic acid, from renewable resources. |

By focusing on these areas, the chemical community can ensure that the exploration of new chemical entities like this compound is conducted in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Q. What are the recommended synthetic routes for Methyl (2-chloropropanoyl)carbamate, and how can reaction purity be optimized?

A common approach involves coupling 2-chloropropanoyl chloride with methyl carbamate under anhydrous conditions. Evidence from carbamate synthesis protocols (e.g., tert-butyl carbamates in EP applications) suggests using inert atmospheres (N₂/Ar) and stoichiometric control to minimize side reactions . For purity optimization, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via HPLC (≥95% threshold) . Pre-reaction distillation of 2-chloropropanoyl chloride (if commercial stocks are impure) is critical to avoid competing acylations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key protocols include:

- PPE : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .

- Engineering controls : Fume hoods for volatile intermediates (e.g., 2-chloropropanoyl chloride) .

- Waste disposal : Neutralize residual reagent with ice-cold sodium bicarbonate before disposal via licensed hazardous waste services .

- Emergency measures : Immediate ethanol rinsing for skin exposure, followed by medical evaluation .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Spectroscopy : Use -/-NMR to confirm the carbamate linkage (e.g., carbonyl peaks at ~155-160 ppm) and chloropropanoyl moiety .

- Mass spectrometry : High-resolution MS (ESI+) for molecular ion validation (theoretical MW: 165.58 g/mol) .

- Thermal stability : TGA/DSC to assess decomposition temperatures (typical range: 150–200°C for carbamates) .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?

Contradictions often arise from inconsistent reagent purity or solvent traces. Mitigation strategies:

- Batch testing : Pre-screen 2-chloropropanoyl chloride via GC-MS for impurities (e.g., dichlorinated byproducts) .

- Solvent drying : Use molecular sieves (3Å) for polar aprotic solvents (e.g., THF) to suppress hydrolysis .

- Kinetic monitoring : In-line FTIR to track acyl chloride consumption and optimize reaction time .

Q. What analytical methods validate the quantification of this compound in complex matrices?

- GC-FID : Use a DB-5 column (30 m × 0.25 mm) with splitless injection (250°C). Calibrate with ethyl carbamate as an internal standard (RSD <1.5% for intra-day precision) .

- HPLC-UV : C18 column (acetonitrile/water, 60:40), λ = 210 nm. Validate linearity (R² ≥0.998) across 0.1–100 µg/mL .

- Method cross-validation : Compare GC and HPLC results to identify matrix interference (e.g., amine-containing contaminants) .

Q. How does structural modification of the carbamate group influence bioactivity or stability?

- Stability studies : Replace the methyl group with tert-butyl to enhance hydrolytic resistance (e.g., tert-butyl carbamates show 3× longer half-life in PBS pH 7.4) .

- SAR insights : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring in analogous carbamates increases electrophilic reactivity but reduces aqueous solubility .

Q. What strategies mitigate decomposition during long-term storage of this compound?

- Storage conditions : -20°C under argon in amber vials to prevent photodegradation and moisture ingress .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

- Stability monitoring : Quarterly HPLC analyses to track purity decay (acceptance threshold: ≥90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.